RuCl2[(R)-xylbinap][(R)-daipen] is a ruthenium-based complex that has gained significant attention in the field of asymmetric catalysis. This compound is recognized for its high efficiency and selectivity in various catalytic processes, particularly in the asymmetric hydrogenation of ketones. The complex comprises a central ruthenium atom coordinated with two chloride ions and two chiral ligands: (R)-xylbinap and (R)-daipen, which contribute to its unique catalytic properties and enantioselectivity .
RuCl2[(R)-xylbinap][(R)-daipen] falls under the category of transition metal complexes, specifically within the subcategory of organometallic compounds. Its classification as a catalyst highlights its role in facilitating chemical reactions without being consumed in the process.
The synthesis of RuCl2[(R)-xylbinap][(R)-daipen] typically involves the reaction of a ruthenium precursor with the chiral ligands under controlled conditions. A common method includes:
The molecular structure of RuCl2[(R)-xylbinap][(R)-daipen] features a central ruthenium atom coordinated to two chloride ions and two bidentate ligands, forming a stable octahedral geometry. The ligands provide chirality, which is crucial for its catalytic activity in asymmetric reactions.
RuCl2[(R)-xylbinap][(R)-daipen] is primarily involved in:
The mechanism by which RuCl2[(R)-xylbinap][(R)-daipen] catalyzes asymmetric hydrogenation involves several key steps:
Studies have shown that this catalyst can achieve enantioselectivities exceeding 97% for various substrates .
Characterization techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are often employed to confirm the structure and purity of RuCl2[(R)-xylbinap][(R)-daipen] after synthesis .
RuCl2[(R)-xylbinap][(R)-daipen] has significant applications in:
The compound's efficiency in asymmetric hydrogenation makes it a valuable tool in synthetic organic chemistry, particularly for developing new drugs and biologically active molecules .
The enantioselective efficiency of RuCl₂[(R)-XylBINAP][(R)-DAIPEN] originates from the complementary steric and electronic properties of its chiral ligands. (R)-XylBINAP (formally: (R)-2,2ʹ-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1ʹ-binaphthyl) incorporates 3,5-dimethylphenyl groups on phosphorus. These substituents create a rigid, sterically congested environment that amplifies chiral induction during substrate binding [1] [8]. Concurrently, (R)-DAIPEN ((R)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine) contributes electron-donating methoxy groups, which enhance hydrogen-bonding interactions with prochiral ketones via the N–H moieties in its backbone. This dual functionality stabilizes the six-membered pericyclic transition state during hydride transfer, a cornerstone of Noyori-type asymmetric hydrogenation [5] [6].
Table 1: Ligand Contributions to Catalytic Performance
Ligand | Key Structural Features | Role in Enantioselectivity |
---|---|---|
(R)-XylBINAP | 3,5-Dimethylphenyl groups; axially chiral binaphthyl backbone | Controls steric accessibility; dictates facial selectivity for ketone approach |
(R)-DAIPEN | 4-Methoxyphenyl groups; vicinal diamine with (R) configuration | Enables H-bonding with carbonyl oxygen; facilitates proton-hydride transfer |
The synergy between these ligands allows the catalyst to achieve >99% enantiomeric excess (ee) in hydrogenating sterically demanding ketones like heteroaryl ketones and α,β-unsaturated ketones—substrates where conventional BINAP-based catalysts exhibit limitations [5] [8].
The octahedral ruthenium center in RuCl₂[(R)-XylBINAP][(R)-DAIPEN] adopts a distorted geometry, with (R)-XylBINAP acting as a P,P-chelating ligand and (R)-DAIPEN as an N,N-chelating ligand. The two chloride ions occupy trans positions, completing the coordination sphere. This configuration is stabilized by intramolecular non-covalent interactions between the methoxy groups of DAIPEN and the xylidyl groups of XylBINAP [4] [6]. The formation is stereoselective: Exclusive use of (R)-configured ligands ensures matched chirality, avoiding diastereomeric impurities that compromise catalytic efficiency. Infrared spectroscopy confirms structural integrity through Ru–Cl stretching vibrations at 280–300 cm⁻¹ and Ru–N bands near 450 cm⁻¹ [4] [7]. The complex’s air sensitivity necessitates synthesis under inert atmospheres (argon/nitrogen), with anhydrous dichloromethane as the optimal solvent to prevent hydrolysis [9].
Two primary methodologies exist for synthesizing this complex:
Table 2: Synthetic Route Comparison
Method | Reaction Conditions | Yield | Purity | Key Advantage |
---|---|---|---|---|
Direct Combination | CH₂Cl₂, 25°C, 12 h | 85% | 70–75% | Shorter reaction time |
Precursor Route | DMF/MeOH, reflux, 24 h | 78% | 90–95% | Higher diastereomeric purity |
Both routes necessitate storage at 2–8°C under inert gas to prevent oxidation, with the precursor route preferred for pharmaceutical applications requiring high stereochemical fidelity [1] [7].
Systematic ligand modifications aim to optimize the catalyst’s activity and substrate scope:
Table 3: Impact of Ligand Modifications on Catalytic Performance
Modification | Substrate Tested | Turnover Frequency (h⁻¹) | Enantiomeric Excess (%) | Stability |
---|---|---|---|---|
XylBINAP-CF₃ | Acetophenone | 1,200 | 99 | Moderate |
DAIPEN-cyclopropyl | 2-Tetralone | 850 | 96 | High |
Silica-Immobilized | Heteroaryl ketone | 600 | 95 | Excellent (recyclable) |
These refinements demonstrate how strategic alterations to ligand architecture expand the catalyst’s utility in synthesizing enantiopure pharmaceuticals and fine chemicals [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: